2-Iodo-6-nitrobenzo[d]thiazole

Catalog No.
S12261824
CAS No.
M.F
C7H3IN2O2S
M. Wt
306.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-6-nitrobenzo[d]thiazole

Product Name

2-Iodo-6-nitrobenzo[d]thiazole

IUPAC Name

2-iodo-6-nitro-1,3-benzothiazole

Molecular Formula

C7H3IN2O2S

Molecular Weight

306.08 g/mol

InChI

InChI=1S/C7H3IN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

InChI Key

KOVIXLKJLPARSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)I

2-Iodo-6-nitrobenzo[d]thiazole is a key heterocyclic building block valued in organic synthesis for its two distinct, orthogonally reactive sites. The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science. The 6-nitro group acts as a strong electron-withdrawing group, which significantly influences the molecule's electrochemical properties and reactivity. The 2-iodo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The combination of these features makes it a precursor for specialized applications where precise molecular modification is required.

Research Fit

Cross-coupling handle
Iodo leaving group for Pd-catalyzed C–C bond formation
Reducible nitro group
Nitro at C6 convertible to amine for further derivatization
Orthogonal reactivity
Sequential C2 cross-coupling then C6 reduction without protection

Substituting 2-Iodo-6-nitrobenzo[d]thiazole with its bromo or chloro analogs is often unviable in established synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the C-X bond follows the order I > OTf > Br >> Cl, meaning that the C-I bond is significantly more susceptible to oxidative addition to the palladium catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the less reactive C-Br or C-Cl bonds. Furthermore, the 6-nitro substituent strongly activates the C2 position for nucleophilic aromatic substitution (SNAr), but the leaving group ability in SNAr can be context-dependent. While fluorine is typically the best leaving group in SNAr, the high reactivity of the C-I bond in coupling reactions provides a distinct and often non-interchangeable synthetic pathway, making the iodo-variant essential for specific, optimized routes.

Substitution Risk

Chloro or bromo analogs
Measurably lower cross-coupling yields; oxidative addition of C–Cl/C–Br slower than C–I.
6-Nitrobenzothiazole (no halogen)
Lacks direct cross-coupling handle; requires extra halogenation step, adding cost and reducing overall yield.
Lighter halogen analogs
May not provide equivalent halogen bonding or polarizability for target engagement studies.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary procurement driver for 2-Iodo-6-nitrobenzo[d]thiazole is its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to other halides. The relative rate of the crucial oxidative addition step follows the established trend of I > OTf > Br >> Cl. This higher reactivity of the carbon-iodine bond enables reactions to proceed under milder conditions, often requiring lower temperatures and less forcing conditions than the corresponding bromo or chloro analogs. This translates to improved functional group tolerance, higher yields, and simplified purification processes in complex syntheses.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHigh (Iodo-substituent)
Comparator Or BaselineBromo-substituent (Lower), Chloro-substituent (Much Lower)
Quantified DifferenceQualitatively ranked I > Br >> Cl
ConditionsStandard Suzuki-Miyaura cross-coupling conditions

For multi-step syntheses, using the iodo-analog can significantly improve overall process efficiency and yield, justifying its selection over less reactive, cheaper halides.

Suzuki coupling
Reported
92% yield (I) vs 78% (Br) / 65% (Cl)
Supports yield-based procurement for parallel library synthesis.
Conditions per vendor technical datasheet.

Precursor for Radioiodination in PET/SPECT Tracer Synthesis

The iodo group on 2-Iodo-6-nitrobenzo[d]thiazole makes it a suitable non-radioactive standard ('cold' compound) and potential precursor for the synthesis of radioiodinated imaging agents. Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) are crucial in SPECT and PET imaging. The synthesis of such radiotracers often involves nucleophilic or electrophilic substitution reactions to introduce the radioiodine onto a precursor molecule late in the synthesis sequence. Using the iodo-compound as a starting point for isotopic exchange or as a reference standard is a common strategy in radiopharmaceutical development. This is a highly specialized application where bromo or chloro analogs are not direct substitutes.

Evidence DimensionSuitability as a Radiopharmaceutical Precursor/Standard
Target Compound DataDirect precursor or standard for radioiodination
Comparator Or BaselineBromo/Chloro-analogs (Not suitable for direct radioiodination)
Quantified DifferenceN/A (Functional difference)
ConditionsRadiolabeling synthesis for PET/SPECT tracers

For research and development of novel medical imaging agents targeting biological systems where the 6-nitrobenzothiazole scaffold is relevant, this specific iodo-compound is a critical procurement item.

Reduction potential
Reported
−0.45 V (I) vs −0.42 V (Br) / −0.41 V (Cl)
May support nitroreductase-sensitive probe research.
Measurement conditions not fully specified.

Activated Site for Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the 6-position makes the C2 carbon, bearing the iodo group, highly electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SNAr). This allows the iodine to be displaced by a wide range of nucleophiles, such as amines or alkoxides, often under milder conditions than would be required for an unactivated benzothiazole ring. While other halogens can also serve as leaving groups in SNAr, the specific reactivity profile and kinetics can differ, making 2-Iodo-6-nitrobenzo[d]thiazole the required reactant in optimized, validated synthetic procedures.

Evidence DimensionElectrophilicity of C2 Position for SNAr
Target Compound DataHigh (Activated by 6-nitro group)
Comparator Or Baseline2-Iodobenzothiazole (unactivated, much lower reactivity)
Quantified DifferenceN/A (Qualitative difference in reactivity)
ConditionsReaction with nucleophiles (e.g., amines, alkoxides)

This dual reactivity (SNAr and cross-coupling) provides synthetic flexibility, allowing chemists to choose the most efficient path based on the desired final product, a choice not available with unactivated analogs.

Lipophilicity
Class-level inference
LogP 3.33 (computed)
May support CNS permeability assessment for probe design.
Comparator LogP values are estimated from class trends.
Synthetic route
Source review
84% one-step vs ~60–70% two-step (Br)
Shorter, higher-yielding route may reduce procurement lead time.
Data from supplier protocol; independent validation advised.
Patent activity
Supporting evidence
Rising filings since 2020
Indicates sustained research interest in iodo-nitro scaffold.
Qualitative trend; exact filing numbers not public.
2-Position SAR
Class-level inference
IC50 3.4–>200 μM range
Confirms 2-substituent is critical for antiparasitic selectivity.
2-Iodo compound not directly tested in this study.

Core Building Block in Medicinal Chemistry via Suzuki Coupling

This compound is the right choice when a project requires the synthesis of biaryl or heteroaryl-aryl structures based on the 6-nitrobenzothiazole core. Its high reactivity in Suzuki and related couplings allows for the efficient introduction of diverse aryl or vinyl groups at the 2-position, a key step in building libraries of potential therapeutic agents for screening. The milder conditions required compared to bromo- or chloro-analogs are particularly valuable when working with sensitive or complex functional groups elsewhere in the molecule.

Development of PET/SPECT Imaging Agents

In the development of novel radiotracers for medical imaging, this compound serves as an essential non-radioactive reference standard and a direct precursor for radioiodination. Researchers aiming to label the 6-nitrobenzothiazole scaffold with iodine isotopes (e.g., ¹²³I, ¹²⁴I) for PET or SPECT applications would procure this specific material for methods development, characterization, and as the substrate in the final radiolabeling step.

Synthesis of Functional Dyes and Materials

The compound is a valuable intermediate for synthesizing functional materials where both the 2-position and the 6-position are sequentially modified. For example, the iodo group can be replaced via a coupling reaction, followed by the electrochemical or chemical reduction of the nitro group to an amine. This amine can then be further functionalized, providing a route to complex dyes, molecular sensors, or electronic materials where such a substitution pattern is required for tuning optical or electronic properties.

Application Selection Guide

Application
Selection Property
Validation Focus
2-Aryl-6-nitrobenzothiazole library synthesis
Suzuki-Miyaura coupling yield
Yield consistency across boronic acid partners
Nitroreductase-sensitive probe design
Reduction potential (−0.45 V)
Reductive activation under hypoxia models
Sequential C2/C6 elaboration
Orthogonal reactivity (C2 coupling, C6 reduction)
Chemoselectivity in sequential transformations
CNS-penetrant probe design
LogP (3.33) and halogen bonding
Blood-brain barrier permeability and target binding

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

305.89600 g/mol

Monoisotopic Mass

305.89600 g/mol

Heavy Atom Count

13

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